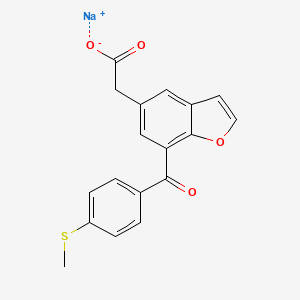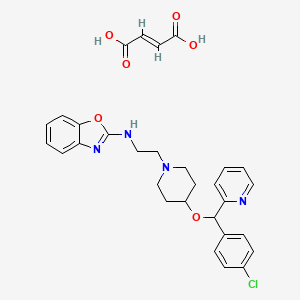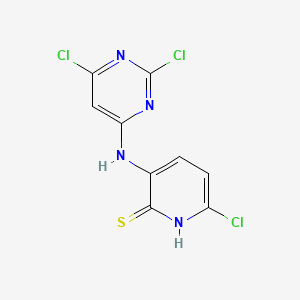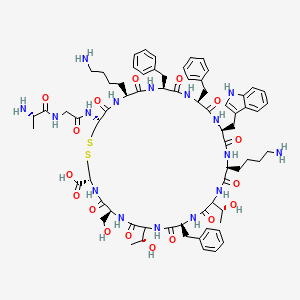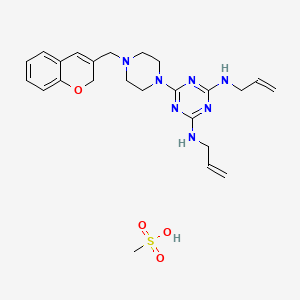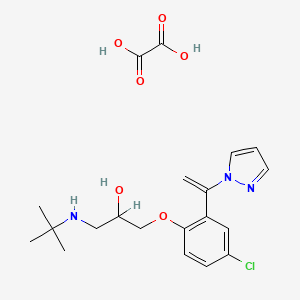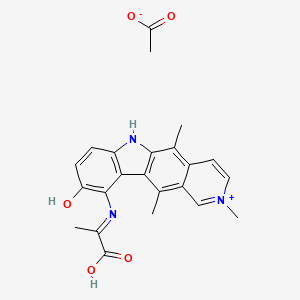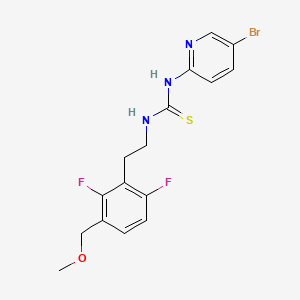
Indigotine P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indigotine P, also known as Indigo Carmine or FD&C Blue No. 2, is a synthetic blue dye widely used in various industries, including food, pharmaceuticals, and textiles. It is known for its vibrant blue color and is often used as a colorant in products ranging from candies to medical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Indigotine P is synthesized by heating indigo in the presence of sulfuric acid. The indigo is typically produced by the fusion of N-phenylglycine (prepared from aniline and formaldehyde) in a molten mixture of sodamide and sodium and potassium hydroxides under ammonia pressure . This process results in the formation of indigo, which is then sulfonated to produce this compound.
Industrial Production Methods
The industrial production of this compound involves the sulfonation of indigo. This process includes heating indigo with sulfuric acid, followed by purification procedures to isolate the desired product. The resulting compound is a mixture of disodium 3,3’-dioxo-[delta2,2’-biindoline]-5,5’-disulfonate and disodium 3,3’-dioxo-[delta2,2’-biindoline]-5,7’-disulfonate .
Chemical Reactions Analysis
Types of Reactions
Indigotine P undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can act as a redox indicator, turning yellow upon reduction .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sulfuric acid for sulfonation and various reducing agents for redox reactions. The conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from reactions involving this compound include its reduced form, which is often used as a pH indicator. Additionally, it can form various sulfonated derivatives depending on the reaction conditions .
Scientific Research Applications
Indigotine P has a wide range of scientific research applications:
Mechanism of Action
Indigotine P is biologically inert and primarily acts as a visual aid due to its deep blue color. After intravenous injection, it is excreted by the kidneys through tubular secretion, enhancing the visualization of ureteral orifices . Its mechanism involves the absorption and emission of light, which makes it useful as a colorant and indicator .
Comparison with Similar Compounds
Similar Compounds
Indigo: A natural dye with a similar blue color but different chemical structure and properties.
Indirubin: A compound with pharmacological properties, used in traditional medicine.
Uniqueness
Indigotine P stands out due to its synthetic origin, stability, and wide range of applications. Unlike natural indigo, it is more consistent in quality and easier to produce on an industrial scale . Its unique properties as a redox and pH indicator also make it valuable in scientific research and diagnostics .
Properties
CAS No. |
6371-42-2 |
|---|---|
Molecular Formula |
C16H6N2Na4O14S4 |
Molecular Weight |
670.5 g/mol |
IUPAC Name |
tetrasodium;2-(3-hydroxy-5,7-disulfonato-1H-indol-2-yl)-3-oxoindole-5,7-disulfonate |
InChI |
InChI=1S/C16H10N2O14S4.4Na/c19-15-7-1-5(33(21,22)23)3-9(35(27,28)29)11(7)17-13(15)14-16(20)8-2-6(34(24,25)26)4-10(12(8)18-14)36(30,31)32;;;;/h1-4,17,19H,(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4 |
InChI Key |
HPKLSODFSVXPBF-UHFFFAOYSA-J |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




